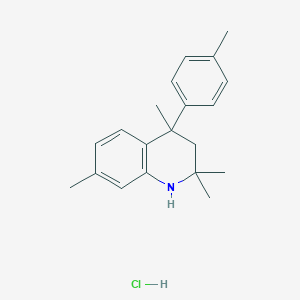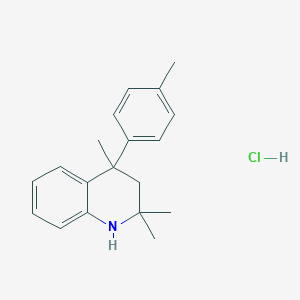![molecular formula C10H12N4OS B8079416 3-[(3-methylbenzyl)sulfinyl]-1H-1,2,4-triazol-5-amine](/img/structure/B8079416.png)
3-[(3-methylbenzyl)sulfinyl]-1H-1,2,4-triazol-5-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[(3-Methylbenzyl)sulfinyl]-1H-1,2,4-triazol-5-amine is a chemical compound characterized by its unique molecular structure, which includes a triazole ring and a sulfinyl group attached to a benzyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-[(3-Methylbenzyl)sulfinyl]-1H-1,2,4-triazol-5-amine typically involves the following steps:
Benzyl Derivative Formation: The starting material, 3-methylbenzyl chloride, is reacted with sodium sulfinate to form the benzyl sulfinate derivative.
Triazole Formation: The benzyl sulfinate derivative is then reacted with hydrazine hydrate to form the triazole ring.
Amination: Finally, the triazole ring is subjected to nitration and subsequent reduction to introduce the amine group, resulting in the final product.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and controlled temperature and pressure conditions can enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions: 3-[(3-Methylbenzyl)sulfinyl]-1H-1,2,4-triazol-5-amine can undergo various chemical reactions, including:
Oxidation: The sulfinyl group can be further oxidized to a sulfonyl group.
Reduction: The amine group can be reduced to an amine derivative.
Substitution: The triazole ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperoxybenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Nucleophiles such as amines or alcohols can be used, often in the presence of a base.
Major Products Formed:
Oxidation: 3-[(3-Methylbenzyl)sulfonyl]-1H-1,2,4-triazol-5-amine
Reduction: 3-[(3-Methylbenzyl)sulfinyl]-1H-1,2,4-triazol-4-amine
Substitution: Various substituted triazoles depending on the nucleophile used.
Scientific Research Applications
3-[(3-Methylbenzyl)sulfinyl]-1H-1,2,4-triazol-5-amine has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: The compound can be used as a probe in biological studies to understand enzyme mechanisms and interactions.
Medicine: It has potential therapeutic applications, particularly in the development of new drugs targeting various diseases.
Industry: The compound can be used in the production of materials with specific properties, such as enhanced stability or reactivity.
Mechanism of Action
The mechanism by which 3-[(3-Methylbenzyl)sulfinyl]-1H-1,2,4-triazol-5-amine exerts its effects involves its interaction with molecular targets and pathways. The sulfinyl group can act as an electrophile, reacting with nucleophiles in biological systems. The triazole ring can participate in hydrogen bonding and other non-covalent interactions, influencing its biological activity.
Comparison with Similar Compounds
3-[(3-Methylbenzyl)sulfanyl]-1H-1,2,4-triazol-5-amine: This compound differs by having a sulfanyl group instead of a sulfinyl group.
1H-1,2,4-Triazol-3-amine: This compound lacks the benzyl group and has an amino group directly attached to the triazole ring.
Uniqueness: 3-[(3-Methylbenzyl)sulfinyl]-1H-1,2,4-triazol-5-amine is unique due to its combination of the triazole ring and the sulfinyl group, which provides distinct chemical and biological properties compared to similar compounds.
Properties
IUPAC Name |
5-[(3-methylphenyl)methylsulfinyl]-1H-1,2,4-triazol-3-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N4OS/c1-7-3-2-4-8(5-7)6-16(15)10-12-9(11)13-14-10/h2-5H,6H2,1H3,(H3,11,12,13,14) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CSAXXKRRYLWIJI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CS(=O)C2=NC(=NN2)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Methyl 3-[2-(aminomethyl)-3-methoxyphenoxy]-4-methoxybenzoate](/img/structure/B8079381.png)
![tert-Butyl [(6-hydrazino[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl]carbamate](/img/structure/B8079388.png)
![6-Chloro-3,3-dimethyl-2,3-dihydro[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B8079395.png)
![1-(Dimethoxymethyl)-4-[(2-methylprop-2-en-1-yl)oxy]benzene](/img/structure/B8079399.png)
![6-Ethyl-5-methyl-2-pyrrolidin-1-yl[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B8079406.png)
![3-[(2-phenylethyl)sulfinyl]-1H-1,2,4-triazol-5-amine](/img/structure/B8079410.png)

![[(5-amino-1H-1,2,4-triazol-3-yl)sulfinyl]acetic acid](/img/structure/B8079417.png)


![Methyl 2-(methoxymethyl)-5-methyl[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B8079431.png)
